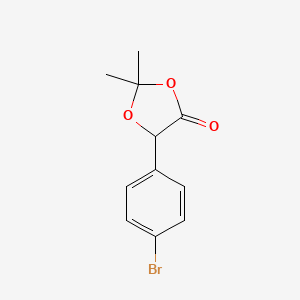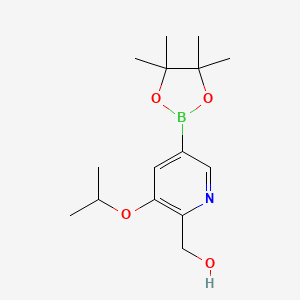![molecular formula C11H14N2O4 B8329886 tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate](/img/structure/B8329886.png)
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a methylenedioxy group, and a pyridylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate typically involves the reaction of 2,3-methylenedioxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylenedioxy group can interact with active sites of enzymes, while the pyridyl ring can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the methylenedioxy and pyridyl groups.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Contains a tert-butyl group and a dihydroxypropyl moiety, used in different applications.
Uniqueness
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the methylenedioxy group distinguishes it from simpler carbamates and enhances its versatility in chemical and biological applications.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)13-7-4-5-12-9-8(7)15-6-16-9/h4-5H,6H2,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
SVRGUFUYUICJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)


![5-Amino-2-[4-(2-hydroxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B8329863.png)
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid](/img/structure/B8329867.png)
![2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B8329880.png)
![1-(2-Bromoethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B8329890.png)

![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile](/img/structure/B8329903.png)
![[(2s,5r)-5-[4-(Hexadecanoylamino)-2-oxo-pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B8329904.png)

